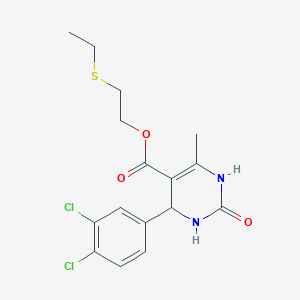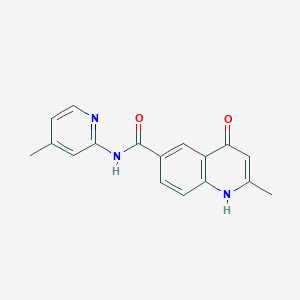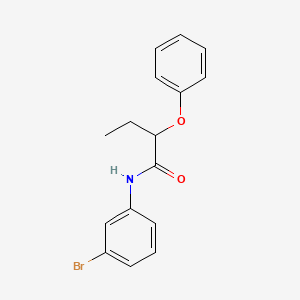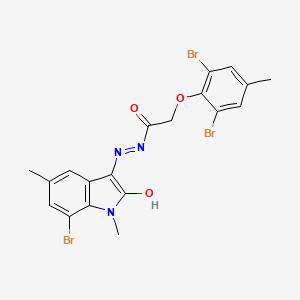![molecular formula C17H15BrN2O3 B5101241 N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5101241.png)
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide, commonly known as ABPP (Activity-based protein profiling) probe, is a chemical compound used in scientific research to identify and study enzymes and proteins. ABPP probe is a valuable tool in the field of proteomics that helps researchers to better understand the biochemical and physiological functions of proteins and enzymes.
Mecanismo De Acción
ABPP probe works by selectively binding to the active site of enzymes and proteins. The probe contains a reactive group that covalently modifies the active site of the target protein or enzyme. This modification allows researchers to identify and isolate the target protein or enzyme for further study.
Biochemical and Physiological Effects:
ABPP probe has been used to study the biochemical and physiological effects of various enzymes and proteins. For example, it has been used to study the role of proteases in cancer progression and to identify new targets for cancer therapy. It has also been used to study the role of enzymes in metabolic disorders and to identify new targets for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABPP probe offers several advantages for lab experiments, including its ability to selectively target and modify specific enzymes and proteins. However, the probe also has limitations, including its potential to cross-react with other proteins and enzymes, and its limited ability to penetrate cell membranes.
List of
Direcciones Futuras
1. Development of new ABPP probes with improved selectivity and sensitivity.
2. Application of ABPP probes in the study of protein-protein interactions.
3. Use of ABPP probes in the identification of new drug targets.
4. Development of new techniques for the analysis of ABPP probe data.
5. Use of ABPP probes in the study of enzyme and protein dynamics.
6. Application of ABPP probes in the study of disease mechanisms.
7. Development of new ABPP probe-based assays for high-throughput screening.
8. Use of ABPP probes in the study of protein function in complex biological systems.
9. Development of new ABPP probe-based imaging techniques.
10. Application of ABPP probes in the study of post-translational modifications.
Métodos De Síntesis
The synthesis of ABPP probe involves several steps, including the preparation of starting materials, the synthesis of intermediates, and the final coupling reaction. The synthesis method is complex and requires specialized knowledge and equipment. The process involves the use of hazardous chemicals and should only be performed by trained professionals.
Aplicaciones Científicas De Investigación
ABPP probe has a wide range of applications in scientific research, including drug discovery, disease diagnosis, and understanding the role of enzymes and proteins in biological processes. The probe is used to identify and study the activity of enzymes and proteins in complex biological systems. It is also used to screen potential drug candidates and to identify new targets for drug development.
Propiedades
IUPAC Name |
3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-8-19-17(22)15(11-14-7-4-9-23-14)20-16(21)12-5-3-6-13(18)10-12/h2-7,9-11H,1,8H2,(H,19,22)(H,20,21)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIBQWYCMHODPM-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5101159.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5101168.png)
![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5101184.png)

![2,4-dimethyl-N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5101195.png)
![1-(2-methylphenyl)-4-[1-(phenoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5101213.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5101219.png)


![2,4-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5101232.png)
![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)

